ETC-206

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Heterocyclic Scaffold

The molecule contains several important heterocyclic rings, including imidazo[1,2-a]pyridine and a morpholine group. Heterocyclic compounds are known for their diverse biological properties []. Research in this area might involve studying the interaction of this molecule with specific biological targets.

Medicinal Chemistry

The combination of the aforementioned heterocyclic rings and the benzonitrile group suggests potential for further exploration in medicinal chemistry. Similar compounds have been investigated for their antibacterial, anticancer, and other biological activities [, ].

Material Science

The presence of aromatic rings and the overall structure of the molecule suggests possible applications in material science. However, more research is needed to understand the specific properties of this molecule in this context.

ETC-206, also known as Tinodasertib, is a selective small molecule inhibitor targeting the Mitogen-Activated Protein Kinase (MAPK) Interacting Kinases 1 and 2 (MNK1/2). It is primarily designed to inhibit the phosphorylation of eukaryotic initiation factor 4E (eIF4E), a critical regulator of cap-dependent translation, which is often dysregulated in various malignancies. The compound exhibits an in vitro inhibitory concentration (IC50) of approximately 64 nM for MNK1 and 86 nM for MNK2, demonstrating its potency as a therapeutic agent against cancers characterized by heightened eIF4E activity .

ETC-206 functions through a mechanism that inhibits the phosphorylation of eIF4E on serine 209. This phosphorylation event is crucial for the activation of eIF4E, which in turn facilitates the translation of mRNAs that promote cell growth and proliferation. By blocking this phosphorylation, ETC-206 effectively reduces the expression of oncogenic proteins and can induce apoptosis in cancer cells. The compound's ability to inhibit MNK1/2 leads to downstream effects on various signaling pathways involved in tumor growth and survival .

In preclinical studies, ETC-206 has shown significant biological activity, particularly in models of hematological malignancies. It induces dose-dependent inhibition of phosphorylated eIF4E levels in various tissues, including tumor and normal tissues. In vivo studies demonstrated that administration of ETC-206 resulted in a reduction of tumor burden and improved survival rates when combined with other therapeutic agents such as dasatinib in models of chronic myeloid leukemia . Clinical trials have indicated that ETC-206 is well-tolerated among healthy volunteers, with no significant adverse effects reported .

The synthesis of ETC-206 involves several steps typical for small molecule drug development, including:

- Initial Synthesis: The compound is synthesized using standard organic chemistry techniques involving coupling reactions and purification processes.

- Formulation: For oral administration in animal studies, ETC-206 is prepared as a suspension using sodium carboxymethyl cellulose and Tween 80 .

- Quality Control: Rigorous quality control measures are employed to ensure purity and stability before clinical trials.

Specific synthetic routes have not been disclosed extensively in public literature but typically involve multi-step organic synthesis methodologies common in medicinal chemistry.

ETC-206 is primarily being investigated for its applications in oncology, particularly:

- Hematological Malignancies: Such as chronic myeloid leukemia and non-small cell lung cancer.

- Combination Therapies: It is being evaluated in combination with immune checkpoint inhibitors like pembrolizumab or chemotherapy agents like irinotecan to enhance therapeutic efficacy .

- Clinical Trials: Currently undergoing Phase II clinical trials to assess its effectiveness in treating metastatic colorectal cancer .

Interaction studies have revealed that ETC-206 can synergize with other cancer therapies. For instance, combining it with dasatinib has shown enhanced tumor regression compared to monotherapy. Additionally, pharmacokinetic studies indicate that the compound maintains effective plasma concentrations necessary for therapeutic action over extended periods post-administration .

ETC-206 belongs to a class of compounds that inhibit kinases involved in mRNA translation regulation. Here are some similar compounds:

| Compound Name | Target Kinase | IC50 (nM) | Unique Features |

|---|---|---|---|

| AUM001 | MNK1/2 | 64/86 | Selective for MNK1/2; potent anti-cancer activity |

| PHA-767491 | MNK1/2 | ~100 | Less selective; broader kinase inhibition |

| EHT 1864 | MNK1 | ~50 | Selective for MNK1; potential neuroprotective effects |

| CGP57380 | BCR-Abl | ~20 | Targets BCR-Abl; used primarily in leukemia treatment |

ETC-206 stands out due to its high selectivity for MNK1/2, which minimizes off-target effects and enhances its potential therapeutic index compared to other kinase inhibitors .

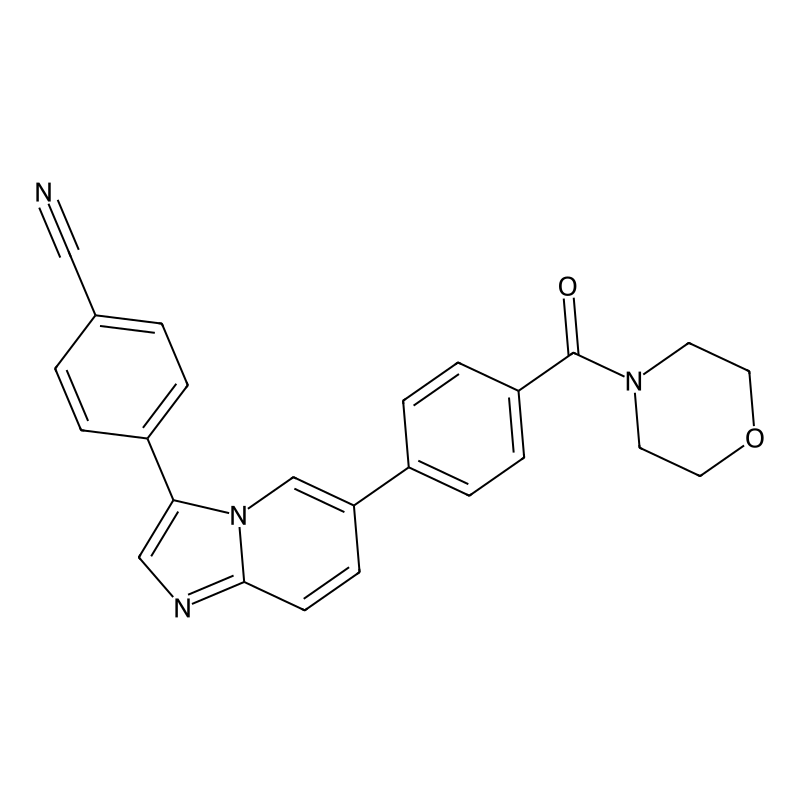

ETC-206, also known as Tinodasertib or ETC-1907206, is a selective mitogen-activated protein kinase-interacting protein kinase inhibitor with the chemical designation 4-(6-(4-(morpholine-4-carbonyl)phenyl)imidazo[1,2-a]pyridin-3-yl)benzonitrile [1] [2]. The compound represents a sophisticated heterocyclic architecture featuring an imidazo[1,2-a]pyridine core structure that serves as the central scaffold for its biological activity [3].

Molecular Architecture and Chemical Identity

The molecular formula of ETC-206 is C₂₅H₂₀N₄O₂, corresponding to a molecular weight of 408.45 grams per mole [2] [3] [22]. The compound is registered under Chemical Abstracts Service number 1464151-33-4, providing definitive identification within chemical databases [1] [2]. The International Union of Pure and Applied Chemistry name for this compound is 4-[6-[4-(morpholine-4-carbonyl)phenyl]imidazo[1,2-a]pyridin-3-yl]benzonitrile, which systematically describes its complete structural arrangement [22].

The molecular structure incorporates several key functional groups that contribute to its biological activity. The imidazo[1,2-a]pyridine bicyclic core serves as the primary pharmacophore, while the morpholine-4-carbonyl substituent provides crucial interactions with the target protein binding site [2] [4]. The benzonitrile moiety contributes to the compound's selectivity profile and physicochemical properties [1] [3].

Physicochemical Characteristics

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C₂₅H₂₀N₄O₂ | [2] [22] |

| Molecular Weight | 408.45 g/mol | [2] [3] [22] |

| Physical Appearance | Solid powder | [23] |

| Color | Light yellow to yellow | [6] |

| Solubility in Dimethyl Sulfoxide | 66.0-82 mg/mL (161.58-200.75 mM) | [6] [23] |

| Water Solubility | Insoluble | [23] |

| Ethanol Solubility | Insoluble | [23] |

| Storage Temperature | -20°C | [6] [7] |

| Stability | ≥12 months when stored properly | [3] |

| Purity | ≥98% (≥99%) | [5] [7] |

The Simplified Molecular Input Line Entry System representation of ETC-206 is N#CC1=CC=C(C=C1)C1=CN=C2C=CC(=CN21)C1=CC=C(C=C1)C(=O)N1CCOCC1, which provides a linear notation for computational chemistry applications [2] [3]. The International Chemical Identifier Key is FWRFPHJSGLYXTD-UHFFFAOYSA-N, serving as a unique identifier for database searches and chemical informatics [3] [22].

ETC-206 demonstrates favorable solubility characteristics in organic solvents, particularly dimethyl sulfoxide, where it achieves concentrations suitable for biological assay applications [6] [23]. The compound exhibits poor aqueous solubility, which is consistent with its lipophilic character and molecular architecture [23]. This solubility profile necessitates the use of appropriate vehicle formulations for biological studies and potential therapeutic applications [1].

Synthesis and Optimization Strategies

The development of ETC-206 represents a sophisticated medicinal chemistry campaign that employed fragment-based drug design principles and structure-guided optimization strategies [4] [9]. The synthetic pathway leading to ETC-206 emerged from extensive exploration of imidazo[1,2-a]pyridine scaffolds and represents the culmination of systematic structure-activity relationship studies [9].

Fragment-Based Design Origins

The discovery of ETC-206 originated from a fragment-based approach that began with the identification of small molecular fragments capable of binding to mitogen-activated protein kinase-interacting protein kinases [4] [9]. Researchers initiated their work by examining a 2010 virtual screening study against mitogen-activated protein kinase-interacting protein kinase 1, where nearly three-quarters of the identified hits were classified as fragments [4]. This fragment-centric approach provided the foundation for subsequent optimization efforts.

The initial fragment screening identified compound ETP-38766 as a promising starting point, which exhibited submicromolar activity against the target kinases [4]. Using molecular modeling techniques and leveraging previously reported crystal structures of mitogen-activated protein kinase-interacting protein kinase 2, researchers employed scaffold-hopping strategies to develop compound 4, which demonstrated improved potency compared to the original fragment [4].

Optimization Pathway and Medicinal Chemistry Strategy

The optimization strategy proceeded through systematic modification of the core scaffold while maintaining critical binding interactions with the target proteins [9]. Building out the molecular architecture from compound 4 initially did not significantly enhance biochemical potency but yielded molecules with substantially improved solubility, permeability, and cell-based activity [4]. This approach exemplifies the importance of balancing potency with drug-like properties in medicinal chemistry campaigns.

Compound 27 emerged as a significant milestone in the optimization sequence, demonstrating improved pharmaceutical properties while maintaining biological activity [4]. The development team recognized that achieving optimal cellular activity required more than just biochemical potency, leading to focused efforts on improving the compound's absorption, distribution, metabolism, and excretion characteristics [9].

Structural Refinement and Final Optimization

The final optimization phase involved systematic exploration of the core heterocyclic system and careful replacement of metabolically labile groups [4]. Particular attention was devoted to addressing the metabolic instability of the methyl piperazine moiety, which was identified as a liability in early compounds [4]. Through iterative design and synthesis cycles, researchers ultimately replaced this problematic structural element while maintaining the desired biological activity profile.

The synthetic route to ETC-206 incorporates well-established organic chemistry transformations that enable efficient preparation of the target molecule [9]. The imidazo[1,2-a]pyridine core can be constructed through various established methodologies, including condensation reactions between 2-aminopyridine derivatives and appropriate carbonyl compounds [17] [18]. These synthetic approaches have been extensively documented in the literature and provide reliable access to the core heterocyclic system.

Advanced Synthetic Methodologies

Recent advances in imidazo[1,2-a]pyridine synthesis have expanded the available synthetic toolbox for preparing ETC-206 and related compounds [17] [18]. Transition-metal-catalyzed approaches, including copper-mediated coupling reactions and palladium-catalyzed cross-coupling methodologies, offer efficient routes to functionalized imidazo[1,2-a]pyridine derivatives [18]. These methods enable the introduction of complex substituents while maintaining high yields and selectivity.

Alternative synthetic strategies employ iodine-promoted cyclization reactions that proceed under mild conditions and demonstrate excellent functional group tolerance [17]. These metal-free approaches represent environmentally sustainable alternatives to traditional transition-metal-catalyzed methods while providing efficient access to the desired heterocyclic products [17].

Structure-Activity Relationship Studies

The structure-activity relationship studies underlying the development of ETC-206 reveal critical insights into the molecular determinants of mitogen-activated protein kinase-interacting protein kinase inhibition [9] [4]. These investigations employed systematic modification of structural elements combined with comprehensive biological evaluation to establish the optimal molecular architecture for target engagement and selectivity.

Core Scaffold Structure-Activity Relationships

The imidazo[1,2-a]pyridine core structure serves as the fundamental pharmacophore for mitogen-activated protein kinase-interacting protein kinase inhibition, with specific substitution patterns proving essential for biological activity [9] [4]. Structure-activity relationship studies demonstrated that modifications to the bicyclic core significantly impact both potency and selectivity profiles [9]. The positioning of substituents around the imidazo[1,2-a]pyridine ring system directly influences binding affinity and kinase selectivity.

Comparative analysis of related heterocyclic systems revealed that the imidazo[1,2-a]pyridine scaffold provides superior activity compared to alternative bicyclic architectures [9]. Studies examining imidazo[1,2-a]pyrazine and other related heterocycles demonstrated reduced potency, confirming the optimal nature of the chosen core structure for ETC-206 [10]. These findings underscore the importance of precise heterocyclic selection in kinase inhibitor design.

Substituent Effects and Optimization

| Structural Position | Optimal Substituent | Activity Impact | Reference |

|---|---|---|---|

| C-3 Position | 4-Cyanophenyl | Essential for potency | [9] |

| C-6 Position | 4-Morpholine-carbonylphenyl | Critical for selectivity | [4] |

| Morpholine Ring | Saturated six-membered ring | Maintains target engagement | [4] |

| Nitrile Group | Para-positioned on phenyl | Enhances binding affinity | [9] |

The structure-activity relationship studies revealed that the 4-cyanophenyl substituent at the C-3 position of the imidazo[1,2-a]pyridine core is essential for maintaining high potency against both mitogen-activated protein kinase-interacting protein kinase 1 and mitogen-activated protein kinase-interacting protein kinase 2 [9]. Replacement of this group with alternative electron-withdrawing or electron-donating substituents resulted in significant loss of biological activity, confirming its critical role in target binding [4].

The morpholine-4-carbonyl substituent attached to the phenyl ring at the C-6 position contributes significantly to the compound's selectivity profile [4]. Structure-activity relationship studies demonstrated that this structural element engages in specific interactions with non-conserved regions of the kinase binding site, contributing to the remarkable selectivity observed with ETC-206 [1]. Alternative amide substituents, including various cyclic and acyclic amines, generally provided inferior selectivity profiles compared to the morpholine derivative [9].

Biological Activity Profile and Target Engagement

| Target Kinase | IC₅₀ Value (nM) | Selectivity Ratio | Reference |

|---|---|---|---|

| Mitogen-activated protein kinase-interacting protein kinase 1 | 64 | - | [1] [2] |

| Mitogen-activated protein kinase-interacting protein kinase 2 | 86 | - | [1] [2] |

| Receptor-interacting serine/threonine kinase 2 | 610 | 9.5-fold | [15] |

| Other kinases (104 tested) | >1000 | >15-fold | [2] |

ETC-206 demonstrates exceptional selectivity for its target kinases, with inhibitory concentrations against mitogen-activated protein kinase-interacting protein kinase 1 and mitogen-activated protein kinase-interacting protein kinase 2 of 64 nM and 86 nM, respectively [1] [2]. The compound exhibits remarkable kinase selectivity, with only two kinases showing greater than 65% inhibition at 1 μM when tested against a panel of 104 kinases [2]. This selectivity profile represents a significant achievement in kinase inhibitor design, as most kinase inhibitors demonstrate substantial off-target activity.

The cellular activity of ETC-206 correlates well with its biochemical potency, demonstrating effective inhibition of eukaryotic translation initiation factor 4E phosphorylation in HeLa cells with an IC₅₀ of 321 nM [1] [3]. This cellular potency confirms that the compound effectively penetrates cell membranes and engages its target kinases in physiologically relevant contexts [15].

Comparative Structure-Activity Analysis

Structure-activity relationship studies comparing ETC-206 with other mitogen-activated protein kinase-interacting protein kinase inhibitors reveal the unique structural features that contribute to its superior profile [10] [16]. Compounds incorporating alternative core scaffolds, such as thieno[2,3-d]pyrimidine derivatives, generally demonstrate reduced selectivity and altered potency profiles compared to the imidazo[1,2-a]pyridine-based ETC-206 [29].

Inhibition of MNK1/2 Kinases: Biochemical Basis

ETC-206 (Tinodasertib) represents a highly selective ATP-competitive inhibitor of mitogen-activated protein kinase interacting protein kinase 1 and mitogen-activated protein kinase interacting protein kinase 2 (MNK1/2) [1] [2] [3]. The compound demonstrates exceptional selectivity for these kinases, with IC50 values of 64 nM for MNK1 and 86 nM for MNK2, respectively [1] [2] [4]. This selectivity was confirmed through comprehensive kinase profiling using a SelectScreen panel of 414 recombinant human kinases, where only 38 kinases showed greater than 50% inhibition at 10 μM concentration, with the next most potent target being receptor interacting serine/threonine kinase 2 (RIPK2) at an IC50 of 610 nM [3] [4].

The biochemical basis for ETC-206's inhibition of MNK1/2 kinases lies in its interaction with the unique structural features of these enzymes. MNK1 and MNK2 belong to the serine/threonine kinase family and share substantial similarity in their coding sequences and structural motifs [5]. Both kinases contain distinctive structural elements that differentiate them from other protein kinases: two short sequence insertions within the catalytic domain and an atypical DFD motif instead of the canonical DFG motif in the ATP-binding pocket [6] [7].

Crystal structure analysis of MNK2 reveals that the phenylalanine residue in the DFD motif extends into the ATP-binding pocket, effectively blocking ATP binding in the inactive conformation [7] [8]. This unique structural arrangement creates an autoinhibitory mechanism whereby the activation segment is converted into an autoinhibitory module [6]. The kinase domain also contains a zinc-binding motif and exhibits an atypical open conformation of the activation segment, requiring conformational switches to achieve kinase activity [7] [9].

ETC-206 functions as a Type I ATP-competitive inhibitor that binds to the active conformation of the kinases [6]. The molecular structure of ETC-206, 4-{6-[4-(morpholine-4-carbonyl)phenyl]imidazo[1,2-a]pyridin-3-yl}benzonitrile, with the molecular formula C25H20N4O2 and molecular weight of 408.46 Da [2] [10], allows for high-affinity binding within the ATP-binding site. The compound's selectivity arises from its ability to exploit the unique structural features of the MNK kinase family, particularly the distinctive DFD motif and associated conformational requirements.

Downstream Effects on eIF4E Phosphorylation

The primary downstream target of MNK1/2 kinases is eukaryotic initiation factor 4E (eIF4E), which is phosphorylated exclusively on serine 209 by these kinases [4] [11] [12]. ETC-206's inhibition of MNK1/2 results in dose-dependent reduction of eIF4E phosphorylation, with IC50 values of 321 nM in HeLa cells and 0.8 μM in K562-eIF4E cells [2] [4].

The phosphorylation of eIF4E on serine 209 represents a critical regulatory mechanism in cap-dependent mRNA translation [12] [13]. While the precise biochemical consequences of this phosphorylation remain partially understood, studies demonstrate that it enhances the affinity of eIF4E for the mRNA 5' methylated guanosine cap structure [13] [14]. Importantly, phosphorylation of eIF4E is not required for basic protein synthesis or cell survival in normal conditions, as evidenced by the viability of mice expressing non-phosphorylatable eIF4E mutants [12] [13].

However, in cancer cells, eIF4E phosphorylation becomes essential for oncogenic transformation and tumor progression [12] [15]. The phosphorylated form of eIF4E preferentially enhances the translation of specific mRNAs encoding proteins involved in cell proliferation, survival, angiogenesis, and metastasis [12] [15]. This selective translational regulation occurs through mechanisms involving the 5' untranslated regions of target mRNAs and their interaction with the eIF4F complex.

ETC-206 treatment results in rapid and sustained inhibition of eIF4E phosphorylation across multiple tissue types. In preclinical mouse studies, single oral doses of approximately 12.5 mg/kg achieved 70-85% inhibition of phosphorylated eIF4E in various tissues within 1-2 hours post-dose, with sustained inhibition lasting 12-24 hours [4] [11]. The onset of inhibition was rapid, with 55-65% inhibition observed at 0.5 hours post-dose across peripheral blood mononuclear cells, skin, and hair follicles [11].

In human clinical studies, ETC-206 demonstrated more complex pharmacodynamic properties. Single oral doses of 10 or 20 mg showed delayed inhibitory activity, with significant phosphorylated eIF4E inhibition (24% with 10 mg dose, 27-52% with 20 mg dose) occurring at 24 hours post-dose when plasma concentrations remained above the IC50 threshold of 1.7 μM [3] [4]. This delayed response in humans compared to mice suggests species-specific differences in drug distribution or target engagement kinetics.

Modulation of mRNA Translation in Cancer Cells

The inhibition of eIF4E phosphorylation by ETC-206 results in selective modulation of mRNA translation, particularly affecting the synthesis of proteins critical for cancer cell survival and progression [15] [16]. This translational reprogramming occurs through the disruption of cap-dependent translation initiation, which relies on the formation of the eIF4F complex comprising eIF4E, eIF4G, and eIF4A [17] [18].

In the canonical cap-dependent translation mechanism, eIF4E binds to the 5' methylated guanosine cap structure of mRNA, serving as the nucleation point for ribosome assembly [17] [19]. The eIF4F complex recruits the 43S preinitiation complex to the 5' end of mRNA, facilitating ribosome scanning and start codon recognition [17]. Phosphorylation of eIF4E on serine 209 enhances this process by increasing cap-binding affinity and promoting the formation of translationally active complexes [12] [15].

ETC-206's inhibition of MNK1/2 kinases disrupts this enhanced translational capacity, leading to preferential reduction in the synthesis of oncogenic proteins [15] [16]. Key target mRNAs affected by ETC-206 treatment include those encoding Cyclin D1 and c-Myc, essential mediators of cell cycle progression and proliferation [15]. Cyclin D1 is required for cells to enter S phase, and its reduced translation following MNK inhibition correlates with decreased cancer cell proliferation [15]. Similarly, c-Myc, a ubiquitously expressed transcription factor in high-proliferative tissues, shows diminished protein levels upon ETC-206 treatment [15].

The compound also affects the translation of mRNAs encoding proteins involved in apoptosis resistance, such as MCL-1, whose expression is upregulated in human lymphomas through eIF4E phosphorylation-dependent mechanisms [15]. Matrix metalloproteinase 3, critical for tumor invasion and metastasis, represents another target whose translation is reduced by ETC-206 treatment [15]. Additionally, vascular endothelial growth factor and Snail, key mediators of angiogenesis and epithelial-mesenchymal transition respectively, show decreased protein synthesis following MNK1/2 inhibition [15].

The selectivity of ETC-206's effects on mRNA translation appears to be determined by specific structural features within the 5' untranslated regions of target mRNAs [20] [15]. These mRNAs often contain complex secondary structures or regulatory elements that render them particularly dependent on enhanced eIF4E activity for efficient translation [20]. Normal cellular mRNAs encoding housekeeping proteins typically maintain adequate translation levels even with reduced eIF4E phosphorylation, explaining the relative lack of toxicity observed with MNK inhibition in normal tissues [21] [12].

In cancer cells, ETC-206 treatment results in dose-dependent anti-proliferative effects, with IC50 values ranging from 1.71 μM to 48.8 μM across 25 hematological cancer cell lines [2] [22]. The compound demonstrates cytostatic rather than cytotoxic effects, inducing significant G1 cell cycle arrest through downregulation of cyclin D1 expression [23]. This mechanism of action explains the observed tumor growth inhibition in preclinical models, where ETC-206 achieved tumor growth inhibition rates of up to 23% as monotherapy at 100 mg/kg dosing [2] [22].

Purity

XLogP3

Hydrogen Bond Acceptor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

Storage

UNII

Dates

Explore Compound Types